4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound, in particular, is characterized by the presence of a tetrazole ring attached to a benzene sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment to Benzene Sulfonyl Chloride: The synthesized tetrazole derivative is then reacted with benzene sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its ability to form stable sulfonamide and sulfonate linkages.
Biochemistry: Utilized in the modification of biomolecules, such as proteins and peptides, to enhance their stability and activity.
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This results in the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: This compound features a similar tetrazole ring but differs in its functional groups, leading to different reactivity and applications.
5-substituted 1H-tetrazoles: These compounds share the tetrazole core but have various substituents at the 5-position, resulting in diverse chemical properties and uses.
Uniqueness
4-(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the tetrazole ring and the sulfonyl chloride group. This combination imparts high reactivity and versatility, making it valuable in multiple fields, including medicinal chemistry, materials science, and biochemistry .
Properties
IUPAC Name |
4-(1-ethyltetrazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2S/c1-2-14-9(11-12-13-14)7-3-5-8(6-4-7)17(10,15)16/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDJWKUBSLMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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